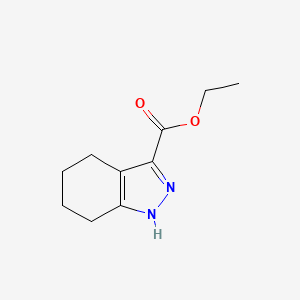

ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-14-10(13)9-7-5-3-4-6-8(7)11-12-9/h2-6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HESKTUHERVMQMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC2=C1CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4492-02-8 | |

| Record name | ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is the structure of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

An In-depth Technical Guide to Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will dissect its molecular structure, explore robust synthetic protocols, and illuminate its role as a versatile scaffold in the development of novel therapeutics. This document is intended to serve as a foundational resource, blending established chemical principles with practical, field-proven insights for professionals engaged in drug discovery and organic synthesis.

Core Structural Analysis and Physicochemical Profile

The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] this compound represents a key synthetic intermediate, combining the indazole nucleus with a reactive ester functional group, making it a valuable building block for creating diverse chemical libraries.[2][3]

Nomenclature and Chemical Identifiers

A precise understanding begins with proper identification. The properties of this compound are summarized below:

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 4492-02-8 | |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [5] |

| Molecular Weight | 194.23 g/mol | [4] |

| Appearance | Solid | |

| SMILES | CCOC(=O)C1=NNC2=C1CCCC2 | [4] |

| InChI Key | HESKTUHERVMQMI-UHFFFAOYSA-N | [4] |

Key Structural Features

The molecule's architecture is a fusion of a pyrazole ring and a saturated six-membered carbocycle (a cyclohexane ring). This tetrahydro-indazole core is distinct from the fully aromatic indazole.

-

Fused Heterocyclic System: The structure consists of a pyrazole ring fused to a cyclohexane ring. The pyrazole moiety provides sites for hydrogen bonding and potential metal coordination, while the saturated cyclohexane ring imparts a three-dimensional character that can be crucial for specific binding interactions with biological targets.

-

Tautomerism: The "1H" designation specifies that the hydrogen atom is located on the nitrogen at position 1 of the pyrazole ring. This is the thermodynamically favored tautomer in many cases, though the position of this proton can influence reactivity, particularly in N-alkylation reactions.

-

Ethyl Carboxylate Group: Positioned at C3, the ethyl ester is a critical functional handle. It can be readily hydrolyzed to the corresponding carboxylic acid or converted into a wide array of amides, hydrazides, and other derivatives, serving as the primary vector for molecular elaboration in drug design.[1][6]

Caption: 2D Structure of the title compound.

Spectroscopic Signature for Structural Verification

Empirical verification of the structure relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic downfield signal for the N-H proton (δ > 10 ppm), which is often broad. The ethyl group will present as a quartet (CH₂) and a triplet (CH₃). The four methylene groups (CH₂) of the cyclohexane ring will appear as complex multiplets in the aliphatic region (δ 1.5-3.0 ppm).

-

¹³C NMR Spectroscopy: The carbon spectrum will be distinguished by the ester carbonyl signal (C=O) around δ 160-170 ppm. The carbons of the pyrazole ring will appear further downfield, while the four sp³ hybridized carbons of the cyclohexane ring will be found in the upfield region.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies will confirm the presence of principal functional groups. A sharp, strong absorption band around 1700-1725 cm⁻¹ corresponds to the C=O stretch of the ester. A broad absorption in the region of 3200-3400 cm⁻¹ is indicative of the N-H stretching vibration.

-

Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula (C₁₀H₁₄N₂O₂) by identifying the molecular ion peak [M+H]⁺ at m/z 195.1128.

Synthesis and Chemical Reactivity

The synthesis of this scaffold is efficient and typically relies on well-established cyclocondensation reactions. The causality behind the chosen synthetic route is the ready availability of starting materials and the high-yielding nature of the transformation.

Primary Synthetic Protocol: Cyclocondensation

The most common and industrially scalable synthesis involves the reaction of an activated cyclohexane derivative with a hydrazine source. This is a variation of the Knorr pyrazole synthesis.

Workflow: Synthesis via Cyclocondensation

Caption: General workflow for synthesis.

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of ethyl 2-oxocyclohexane-1-carboxylate (1.0 equivalent) in absolute ethanol (5-10 volumes), add hydrazine hydrate (1.1-1.5 equivalents) dropwise at room temperature.

-

Execution: The reaction mixture is heated to reflux (approximately 78 °C) and maintained for 4-12 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Scientific Rationale: The initial step is the formation of a hydrazone intermediate via nucleophilic attack of the hydrazine on the ketone carbonyl. The subsequent intramolecular cyclization is driven by the attack of the second nitrogen atom on the ester carbonyl, followed by dehydration to form the stable pyrazole ring.

-

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to ambient temperature and the solvent is removed under reduced pressure. The resulting residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product as a solid.

Core Derivatization Strategies

The true utility of this compound lies in its capacity for diversification. Two primary sites are targeted for modification in drug discovery campaigns: the N1-position of the pyrazole ring and the C3-ester.

Derivatization Pathways

Caption: Key derivatization pathways.

-

N-Alkylation/Arylation: The N-H proton is acidic and can be deprotonated with a mild base (e.g., K₂CO₃, Cs₂CO₃) to form an anion that readily reacts with various electrophiles like alkyl halides or aryl halides (in the case of Buchwald-Hartwig or Ullmann coupling), providing access to a wide range of N-substituted analogs.

-

Amide Formation: Saponification (hydrolysis) of the ethyl ester using a base like lithium hydroxide yields the corresponding 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid.[7] This carboxylic acid is a versatile precursor for forming amide bonds by reacting with a diverse set of amines using standard peptide coupling reagents (e.g., EDC, HOBT, HATU).[1] This is a cornerstone strategy in medicinal chemistry to modulate solubility, cell permeability, and target engagement.

Applications in Drug Discovery and Development

The tetrahydro-indazole scaffold is a key component in a variety of therapeutic agents, demonstrating its value in targeting complex biological systems.

Intermediate for Active Pharmaceutical Ingredients (APIs)

This molecule serves as a pivotal intermediate in the synthesis of more complex drug candidates. Its derivatives have been investigated for a range of biological activities, including:

-

Anti-inflammatory and Analgesic Agents: Derivatives have been explored as antagonists for receptors like the prostanoid EP4 receptor, which is implicated in inflammation and cancer immunotherapy.[8]

-

Anticancer Agents: The indazole nucleus is found in numerous kinase inhibitors and other anti-proliferative agents.[1][3] The ability to rapidly generate diverse libraries from this core structure is invaluable for screening against cancer targets.

-

Neurological Disorders: The scaffold has been used to develop compounds targeting the central nervous system, including potential treatments for epilepsy.[2]

Case Study: A Scaffold for Kinase Inhibitors

Many protein kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket of the enzyme. The N-H group of the indazole can act as a crucial hydrogen bond donor, mimicking the interactions of ATP. By synthesizing a library of N1-substituted and C3-amide derivatives of the title compound, researchers can systematically probe the steric and electronic requirements of the kinase active site to optimize potency and selectivity.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure safety.

-

Hazard Identification: According to GHS classifications, this compound and its close analogs may be harmful if swallowed, in contact with skin, or if inhaled.[4][7] It can also cause skin and serious eye irritation.[9]

-

Recommended Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[2]

Conclusion and Future Outlook

This compound is more than just a chemical entity; it is a versatile platform for innovation in drug discovery. Its straightforward synthesis and multiple points for chemical modification provide a robust foundation for the development of novel small-molecule therapeutics. Future research will likely continue to leverage this scaffold to explore new biological targets and to design next-generation medicines with improved efficacy and safety profiles. The inherent structural features of this compound ensure its continued relevance in the ongoing quest for new treatments for human diseases.

References

-

ChemBK. (2024). This compound - Introduction. Available from: [Link]

- Google Patents. (2021). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

-

Advanced Biochemicals. This compound. Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (1999). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. Available from: [Link]

-

Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Available from: [Link]

-

PubChem. 4,5,6,7-tetrahydro-1H-indazole. National Center for Biotechnology Information. Available from: [Link]

-

Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

Journal of Medicinal Chemistry. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. ACS Publications. Available from: [Link]

-

Chemdad. 1H-Indazole-3-carboxylicacid,4,5,6,7-tetrahydro-1-methyl-7-oxo-,ethylester(9CI). Available from: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. chembk.com [chembk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C10H14N2O2 | CID 6624328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Advanced Biochemicals [advancedbiochemicals.com]

- 6. 4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE synthesis - chemicalbook [chemicalbook.com]

- 7. 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid | C8H10N2O2 | CID 648852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Deep Dive into the Spectroscopic Characterization of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, a heterocyclic compound with the molecular formula C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol , is a molecule of significant interest in medicinal chemistry and drug discovery.[1][2] Its structural motif is a common scaffold in a variety of biologically active molecules. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical transformations. This guide provides a comprehensive analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the interpretation of the spectral data, underpinned by the fundamental principles of these techniques and supported by data from related structures.

Molecular Structure and Key Features

The structure of this compound, with CAS number 4492-02-8, features a fused ring system consisting of a pyrazole ring and a cyclohexene ring.[2] An ethyl carboxylate group is attached at the 3-position of the indazole core. The tautomeric nature of the pyrazole ring (1H- and 2H-isomers) is a key consideration in the analysis of its spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, a detailed picture of the molecular structure can be constructed.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the ethyl group, the tetrahydro-indazole core, and the N-H proton of the pyrazole ring.

Expected ¹H NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | br s | 1H | N-H (indazole) |

| ~4.3 - 4.5 | q | 2H | -OCH₂CH₃ |

| ~2.6 - 2.8 | m | 4H | H-4, H-7 |

| ~1.7 - 1.9 | m | 4H | H-5, H-6 |

| ~1.3 - 1.5 | t | 3H | -OCH₂CH₃ |

Note: Predicted values based on analysis of similar structures. The exact chemical shifts can vary depending on the solvent and experimental conditions.

Interpretation and Causality:

-

N-H Proton: The broad singlet in the downfield region (δ 12.0-13.0 ppm) is characteristic of the acidic N-H proton of the indazole ring. Its broadness is a result of quadrupole broadening and potential intermolecular hydrogen bonding.

-

Ethyl Group: The ethyl group gives rise to a quartet at approximately δ 4.3-4.5 ppm for the methylene protons (-OCH₂-) and a triplet at around δ 1.3-1.5 ppm for the methyl protons (-CH₃). The quartet and triplet patterns are due to spin-spin coupling with the adjacent methyl and methylene protons, respectively, following the n+1 rule.

-

Tetrahydro-indazole Core: The four methylene groups of the cyclohexene ring are expected to show complex multiplets in the aliphatic region of the spectrum. The protons at C-4 and C-7, being adjacent to the pyrazole ring, are likely to be deshielded and appear at a lower field (δ 2.6-2.8 ppm) compared to the protons at C-5 and C-6 (δ 1.7-1.9 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.

Expected ¹³C NMR Spectral Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~162 - 164 | C=O (ester) |

| ~140 - 142 | C-7a |

| ~134 - 136 | C-3 |

| ~115 - 117 | C-3a |

| ~60 - 62 | -OCH₂CH₃ |

| ~20 - 26 | C-4, C-5, C-6, C-7 |

| ~14 - 15 | -OCH₂CH₃ |

Note: Predicted values based on analysis of similar structures. The exact chemical shifts can vary depending on the solvent and experimental conditions.

Interpretation and Causality:

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon and appears at the lowest field (δ 162-164 ppm).

-

Aromatic/Heteroaromatic Carbons: The carbons of the pyrazole ring (C-3, C-3a, and C-7a) are expected in the aromatic region of the spectrum.

-

Aliphatic Carbons: The four methylene carbons of the cyclohexene ring will appear in the upfield region (δ 20-26 ppm). The methylene and methyl carbons of the ethyl group will also be in this region.

Experimental Protocol for NMR Spectroscopy:

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of labile protons like the N-H proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize the spectral width to cover all proton signals.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon atoms.

-

A longer acquisition time and a greater number of scans are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is particularly useful for assigning quaternary carbons.

-

Caption: Workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Expected IR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 - 3400 | Medium, Broad | N-H Stretch |

| ~2850 - 3000 | Medium | C-H Stretch (aliphatic) |

| ~1700 - 1720 | Strong | C=O Stretch (ester) |

| ~1600 - 1650 | Medium | C=N Stretch (pyrazole ring) |

| ~1450 - 1550 | Medium | C=C Stretch (pyrazole ring) |

| ~1000 - 1300 | Strong | C-O Stretch (ester) |

Interpretation and Causality:

-

N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ is indicative of the N-H stretching vibration of the indazole ring. The broadening is due to hydrogen bonding.

-

C-H Stretch: The absorptions in the 2850-3000 cm⁻¹ region are due to the C-H stretching vibrations of the sp³ hybridized carbons in the ethyl group and the tetrahydro-indazole core.

-

C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹ is a clear indication of the ester carbonyl group. Its position is influenced by conjugation with the pyrazole ring.

-

C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are expected to appear in the 1450-1650 cm⁻¹ region.

-

C-O Stretch: The strong absorption in the 1000-1300 cm⁻¹ range corresponds to the C-O stretching vibration of the ester group.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation:

-

Solid Samples: Can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. ATR is a simpler method where the solid sample is placed directly on the ATR crystal.

-

Liquid Samples: Can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for pellets) is first recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is crucial for confirming the molecular formula and gaining insights into the molecule's structure.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 194, corresponding to the molecular weight of the compound.

-

Key Fragmentation Peaks: Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅, m/z = 45) and the loss of the entire ester group (-COOC₂H₅, m/z = 73). Fragmentation of the tetrahydro-indazole ring can also lead to characteristic ions.

Interpretation and Causality:

The fragmentation pattern provides a "fingerprint" of the molecule. By analyzing the mass-to-charge ratios of the fragment ions, it is possible to deduce the structure of different parts of the molecule and how they are connected. For instance, the observation of a peak at m/z 149 would correspond to the loss of the ethoxy group from the molecular ion, confirming the presence of an ethyl ester.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: A suitable ionization technique must be chosen. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are often used to preserve the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Caption: Fragmentation pathway in Mass Spectrometry.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides an unambiguous confirmation of its molecular structure. Each technique offers a unique and complementary piece of the structural puzzle. For researchers in drug discovery and development, a thorough understanding of these spectroscopic fingerprints is not merely an academic exercise; it is a fundamental requirement for quality control, reaction monitoring, and the confident progression of this important molecular scaffold in the development of new therapeutic agents.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ChemBK. This compound. [Link]

-

ResearchGate. Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. [Link]

-

Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

-

Organic Syntheses. 1H-Indazole-3-carboxylic acid, ethyl ester. [Link]

- Google Patents.

-

Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

-

Wiley-VCH. Supporting Information. [Link]

-

ResearchGate. 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... [Link]

-

Dana Bioscience. Ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. [Link]

-

PubChem. 4,5,6,7-Tetrahydro-1H-indazole. [Link]

-

PubChem. 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. [Link]

-

ResearchGate. (PDF) New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'- Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

ChemDad. 1H-Indazole-3-carboxylicacid,4,5,6,7-tetrahydro-1-methyl-7-oxo-,ethylester(9CI). [Link]

Sources

Advanced Reaction Guide: Ethyl 4,5,6,7-Tetrahydro-1H-Indazole-3-Carboxylate

Executive Summary & Scaffold Analysis

Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS: 4492-02-8) is a pivotal heterocyclic building block in medicinal chemistry.[1][2] Unlike its fully aromatic counterpart, the tetrahydro- derivative offers a unique saturation profile that modulates lipophilicity and metabolic stability.[2] It serves as a "Janus" intermediate: it can be functionalized while retaining the saturated cyclohexyl ring for specific steric fits (e.g., in certain anti-inflammatory agents), or it can be oxidized to the fully aromatic 1H-indazole core, a ubiquitous scaffold in synthetic cannabinoids (e.g., AB-PINACA analogs) and kinase inhibitors.

This guide details the three critical reaction vectors for this molecule:

-

Regioselective N-Alkylation: Controlling the N1 vs. N2 switch.[2][3][4]

-

Carbonyl Derivatization: Hydrazide formation and subsequent heterocyclization.[2]

-

Aromatization: Oxidation protocols to access the 1H-indazole pharmacophore.[2]

Chemical Profile

| Property | Specification |

| CAS Number | 4492-02-8 |

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol |

| Core Reactivity | Amphoteric pyrazole nitrogen (N1-H), Electrophilic ester (C3), Oxidizable cyclohexyl ring |

Reaction Module A: Regioselective N-Alkylation

The most common challenge in indazole chemistry is controlling alkylation regioselectivity between N1 and N2.[2][3][4] For this compound, the steric bulk of the C3-ester group and the electronic nature of the pyrazole ring dictate the outcome.[1]

The Mechanism of Selectivity

-

Thermodynamic Control (N1): Under strong basic conditions (e.g., NaH) in polar aprotic solvents (THF, DMF), the reaction proceeds via the discrete pyrazolate anion. The N1 position is generally thermodynamically favored due to the stabilization of the resulting aromatic system and minimization of steric clash with the C3-ester, although the "lone pair repulsion" at N2 also plays a role.

-

Kinetic/Chelation Control (N2): Conditions using weaker bases or specific metal cations (e.g., Cs₂CO₃) can sometimes shift selectivity toward N2, or result in mixtures, due to coordination with the C3-carbonyl oxygen.

Experimental Protocol: N1-Selective Alkylation

Objective: Synthesis of Ethyl 1-benzyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate.

Reagents:

-

Substrate: this compound (1.0 eq)[1]

-

Base: Sodium Hydride (60% dispersion in oil, 1.2 eq)

-

Electrophile: Benzyl bromide (1.1 eq)

-

Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Methodology:

-

Anion Formation: In a flame-dried flask under argon, suspend NaH in anhydrous THF at 0°C. Add the indazole substrate dropwise as a solution in THF.

-

Deprotonation: Stir the mixture at 0°C for 30 minutes until hydrogen evolution ceases. The solution typically turns clear or pale yellow, indicating formation of the sodium pyrazolate salt.

-

Alkylation: Add benzyl bromide dropwise at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1).[2]

-

Workup: Quench carefully with saturated NH₄Cl solution. Extract with EtOAc (3x).[2][5] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2][6]

-

Purification: Flash column chromatography (SiO₂).[2] The N1-isomer typically elutes after the N2-isomer (if present) due to higher polarity, though this can vary based on the specific alkyl group.

Expert Insight: If N2-alkylation is observed as a significant byproduct, switching the solvent to DMF often increases the N1:N2 ratio by better solvating the cation, making the "naked" anion more selective for the thermodynamic product.

Reaction Module B: Hydrazide Formation & Heterocycle Fusion

The C3-ethyl ester is a gateway to complex heterocyclic systems.[2] Reacting this center with hydrazine hydrate yields the carbohydrazide, a versatile intermediate for Schiff bases (often biologically active) or 1,3,4-oxadiazoles.

Experimental Protocol: Synthesis of the Carbohydrazide

Objective: Conversion to 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide.

Reagents:

-

Substrate: this compound (10 mmol)[1]

-

Reagent: Hydrazine hydrate (80%, 50 mmol - excess is critical)

-

Solvent: Absolute Ethanol (30 mL)

Step-by-Step Methodology:

-

Setup: Dissolve the ester in absolute ethanol in a round-bottom flask.

-

Addition: Add hydrazine hydrate in one portion.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 6–12 hours.

-

Self-Validation: The reaction is complete when the starting ester spot disappears on TLC and a lower Rf spot (hydrazide) appears.

-

-

Isolation: Cool the mixture to room temperature. The product often precipitates as a white solid.[2]

-

Purification: Filter the solid and wash with cold ethanol. If no precipitate forms, concentrate the solvent to 20% volume and cool to 4°C. Recrystallize from ethanol/water if necessary.[2]

Pathway Visualization: Divergent Synthesis

Caption: Divergent synthetic utility of the tetrahydroindazole scaffold.

Reaction Module C: Aromatization (Oxidation)

For applications requiring the fully aromatic 1H-indazole core (common in synthetic cannabinoids like 5F-ADB or AB-PINACA derivatives), the cyclohexyl ring must be oxidized.

Method A: Catalytic Dehydrogenation (Scalable)

-

Reagents: 10% Pd/C (0.1 eq by weight), p-Cymene or Decalin.[2]

-

Conditions: Reflux at high temperature (>140°C) for 24–48 hours.[2]

-

Mechanism: Palladium catalyzes the removal of hydrogen from the saturated ring, restoring aromaticity to the benzene portion.

Method B: DDQ Oxidation (Mild/Lab Scale)

-

Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 2.2 eq).[1][2]

-

Solvent: Dioxane or Toluene.[2]

-

Protocol: Reflux for 2–4 hours.

-

Advantage: Faster reaction time and milder thermal conditions compared to catalytic dehydrogenation, though purification requires removal of the reduced DDQ-hydroquinone byproduct.[2]

Medicinal Chemistry Applications

The derivatives of this ethyl ester are critical in two major therapeutic areas:

-

Cannabinoid Receptor Agonists: The hydrolysis of the ester to the acid, followed by coupling with amino acids (e.g., L-tert-leucine methyl ester), generates the "head group" characteristic of indazole-3-carboxamide cannabinoids.

-

Anti-Inflammatory Agents: The hydrazide derivative reacts with aldehydes to form hydrazones (Schiff bases), which have been reported to exhibit anti-inflammatory and analgesic properties by inhibiting cyclooxygenase pathways.[2]

Synthesis of Cannabinoid Precursor (Amide Coupling)

Caption: Transformation from ester to bioactive carboxamide via hydrolysis and coupling.

References

-

Regioselective N-Alkylation: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health (NIH).[2] Available at: [Link]

-

Compound Data & Safety: this compound - PubChem Compound Summary.[1][2] National Center for Biotechnology Information.[2] Available at: [Link]

-

Cannabinoid Metabolites: Multigram scale synthesis of synthetic cannabinoid metabolites. Diva-Portal.[1][2] Available at: [Link]

Sources

- 1. 1H-Indazole-3-carboxylicacid,4,5,6,7-tetrahydro-1-methyl-7-oxo-,ethylester(9CI) Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound | C10H14N2O2 | CID 6624328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

Methodological & Application

Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate from Cyclohexanone: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, exhibiting a wide range of biological activities. The 4,5,6,7-tetrahydro-1H-indazole core, in particular, serves as a crucial building block for the synthesis of various therapeutic agents. This application note provides a comprehensive guide to the synthesis of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, a key intermediate for drug discovery programs, starting from the readily available cyclohexanone. This two-step synthetic route involves a Claisen condensation followed by a cyclization reaction with hydrazine.

Synthetic Strategy Overview

The synthesis proceeds in two distinct stages. The first step is a Claisen condensation between cyclohexanone and diethyl oxalate to furnish the intermediate, ethyl 2-oxo-2-(2-oxocyclohexyl)acetate. The second step involves the cyclization of this β-keto ester with hydrazine hydrate to yield the target molecule, this compound.

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of Ethyl 2-oxo-2-(2-oxocyclohexyl)acetate (Intermediate)

Mechanistic Insights: The Claisen Condensation

The first step of the synthesis is a mixed Claisen condensation. In this reaction, a strong base, such as sodium ethoxide, is used to deprotonate the α-carbon of cyclohexanone, forming a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the desired β-keto ester, ethyl 2-oxo-2-(2-oxocyclohexyl)acetate. The choice of sodium ethoxide as the base is crucial to prevent transesterification reactions with the ethyl ester of diethyl oxalate.[1]

Caption: Mechanism of the Claisen condensation.

Detailed Experimental Protocol

Materials:

-

Cyclohexanone (98.0 g, 1.0 mol)

-

Diethyl oxalate (146.1 g, 1.0 mol)

-

Sodium metal (23.0 g, 1.0 mol)

-

Absolute ethanol (500 mL)

-

Diethyl ether (anhydrous, 200 mL)

-

Hydrochloric acid (1 M)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 250 mL of absolute ethanol. Carefully add sodium metal in small portions to the ethanol. The reaction is exothermic and will generate hydrogen gas; ensure adequate ventilation.

-

Reaction Setup: Once all the sodium has reacted to form sodium ethoxide, cool the solution to 0-5 °C using an ice bath.

-

Addition of Reactants: A mixture of cyclohexanone (98.0 g, 1.0 mol) and diethyl oxalate (146.1 g, 1.0 mol) is added dropwise to the stirred sodium ethoxide solution over a period of 2 hours, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 12 hours.

-

Work-up: The reaction mixture is then poured into a mixture of ice (500 g) and hydrochloric acid (1 M, 250 mL). The aqueous layer is extracted with diethyl ether (3 x 200 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product. The crude ethyl 2-oxo-2-(2-oxocyclohexyl)acetate can be purified by vacuum distillation.

Characterization Data for the Intermediate

| Property | Value |

| IUPAC Name | ethyl 2-oxo-2-(2-oxocyclohexyl)acetate |

| CAS Number | 5396-14-5 |

| Molecular Formula | C₁₀H₁₄O₄ |

| Molecular Weight | 198.22 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | 123-124 °C at 10 mmHg |

| ¹H NMR (CDCl₃, δ) | 1.35 (t, 3H), 1.60-1.90 (m, 4H), 2.30-2.50 (m, 4H), 4.30 (q, 2H) |

| ¹³C NMR (CDCl₃, δ) | 14.1, 24.5, 28.0, 30.5, 42.0, 50.0, 62.0, 165.0, 195.0, 205.0 |

Part 2: Synthesis of this compound (Final Product)

Mechanistic Insights: Cyclization with Hydrazine

The second step involves the reaction of the synthesized β-keto ester with hydrazine hydrate. The more nucleophilic nitrogen atom of hydrazine attacks the ketone carbonyl group of the intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the ester carbonyl group, with subsequent elimination of ethanol and water, to form the stable aromatic indazole ring.

Caption: Mechanism of the cyclization reaction.

Detailed Experimental Protocol

Materials:

-

Ethyl 2-oxo-2-(2-oxocyclohexyl)acetate (19.8 g, 0.1 mol)

-

Hydrazine hydrate (80%, 7.5 g, 0.12 mol)

-

Absolute ethanol (100 mL)

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-oxo-2-(2-oxocyclohexyl)acetate (19.8 g, 0.1 mol) in absolute ethanol (100 mL).

-

Addition of Hydrazine: To this solution, add hydrazine hydrate (7.5 g, 0.12 mol) dropwise with stirring.

-

Reaction: The reaction mixture is then heated to reflux for 4 hours.

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate and concentrated. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product.

Characterization Data for the Final Product

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 4492-02-8 |

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol [2][3] |

| Appearance | White to off-white solid[4] |

| Melting Point | 88-90 °C |

| ¹H NMR (CDCl₃, δ) | 1.40 (t, 3H), 1.75-1.90 (m, 4H), 2.60-2.75 (m, 4H), 4.40 (q, 2H), 10.5 (br s, 1H, NH) |

| ¹³C NMR (CDCl₃, δ) | 14.5, 22.0, 22.5, 23.0, 24.0, 60.5, 112.0, 138.0, 145.0, 162.0 |

| IR (KBr, cm⁻¹) | 3250 (N-H), 2930 (C-H), 1710 (C=O, ester), 1580 (C=N) |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound from cyclohexanone. The two-step procedure is robust and scalable, making it suitable for both academic research and industrial drug development settings. The mechanistic insights and detailed characterization data provided herein will aid researchers in understanding and executing this important transformation.

References

-

Chemistry LibreTexts. (2021). 19.06: Carboxylic Derivatives - The Claisen Condensation. [Link]

-

PubChem. Ethyl 2-oxo-2-(2-oxocyclohexyl)acetate. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Abdel-Aziz, H. A., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2241-2255. [Link]

-

Journal of Islamic Academy of Sciences. (1989). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. [Link]

-

Advanced ChemBlocks Inc. ethyl 2-oxo-2-(2-oxocyclohexyl)acetate. [Link]

Sources

- 1. Ethyl 2-oxocyclohexylacetate | C10H16O3 | CID 91229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google Patents [patents.google.com]

- 3. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

Application Note & Protocol: Recrystallization of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides a detailed methodology for the purification of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate via recrystallization. As a Senior Application Scientist, this document is structured to provide not only a step-by-step protocol but also the underlying scientific principles to empower researchers to adapt and optimize the method for their specific needs.

Introduction: The Importance of Purity

This compound is a key building block in the synthesis of a variety of biologically active molecules.[1][2] The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, decreased yields in subsequent synthetic steps, and complications in biological assays. Recrystallization is a powerful and economical technique for purifying solid organic compounds, capable of yielding high-purity crystalline material. This application note details a systematic approach to developing a robust recrystallization protocol for the title compound.

Understanding the Recrystallization Workflow

The process of recrystallization is a self-validating system for purification. The fundamental principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.

Below is a visual representation of the logical workflow for developing a recrystallization protocol.

Caption: A logical workflow for the recrystallization process.

Protocol: Solvent Selection and Screening

The success of a recrystallization hinges on the appropriate choice of solvent. Based on the chemical structure of this compound (a solid at room temperature with polar functional groups), several candidate solvents and solvent systems are proposed for screening.[3]

3.1. Candidate Solvents

| Solvent/System | Rationale |

| Ethanol | Often a good choice for moderately polar compounds. A related indazole derivative has been successfully recrystallized from ethanol.[4] |

| Isopropanol | Similar properties to ethanol, can offer different solubility characteristics. |

| Ethyl Acetate | The compound's solubility in ethyl acetate during chromatographic purification suggests it could be a suitable recrystallization solvent, likely in a system with a non-polar co-solvent.[1] |

| Acetone/Water | A mixed solvent system that can be fine-tuned for optimal solubility. This system has been used for other indazole derivatives.[5] |

| Ethyl Acetate/Hexane | A common mixed solvent system for compounds of intermediate polarity. |

3.2. Experimental Protocol for Solvent Screening

-

Preparation : Place approximately 20-30 mg of the crude this compound into separate small test tubes.

-

Room Temperature Solubility : To each test tube, add the candidate solvent dropwise while stirring. Observe the solubility at room temperature. An ideal solvent will not fully dissolve the compound at this stage.

-

Hot Solubility : Gently heat the test tubes that showed poor room temperature solubility in a water bath. Continue to add the solvent dropwise until the compound completely dissolves. Note the approximate volume of solvent required.

-

Cooling and Crystallization : Allow the hot, saturated solutions to cool slowly to room temperature, and then in an ice bath.

-

Observation : The best solvent will result in the formation of well-defined crystals and a significant solid recovery.

Detailed Recrystallization Protocol

This protocol is based on a single-solvent recrystallization, which is the most straightforward approach. For mixed-solvent systems, the procedure is similar but requires careful addition of the "anti-solvent" (the solvent in which the compound is less soluble) to the hot solution until turbidity is observed, followed by re-heating to clarify and then slow cooling.

4.1. Materials and Equipment

-

Crude this compound

-

Chosen recrystallization solvent (e.g., Ethanol)

-

Erlenmeyer flasks (at least two)

-

Hot plate with stirring capability

-

Water bath or heating mantle

-

Buchner funnel and filter flask

-

Filter paper

-

Glass stirring rod

-

Spatula

-

Watch glass

-

Vacuum source

4.2. Step-by-Step Methodology

-

Dissolution : Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent. Heat the mixture gently while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to ensure a good yield.

-

Decolorization (Optional) : If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

Hot Filtration (Optional) : If activated charcoal was used or if there are insoluble impurities, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.

-

Crystallization : Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

-

Isolation of Crystals : Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.

-

Washing : Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying : Dry the purified crystals. This can be done by leaving them in the Buchner funnel with the vacuum on for a period, or by transferring them to a watch glass to air dry. For a more thorough drying, a vacuum oven can be used at a temperature well below the compound's melting point.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No crystals form upon cooling | Too much solvent was used. | Re-heat the solution to evaporate some of the solvent and attempt to cool again. If that fails, an anti-solvent can be carefully added. |

| Oiling out | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | Re-heat the solution to dissolve the oil, add more solvent, and cool again. Seeding with a small crystal can also help. |

| Low recovery | The compound is too soluble in the cold solvent; premature crystallization during hot filtration. | Ensure the solution is thoroughly cooled in an ice bath before filtration. For hot filtration issues, ensure all glassware is pre-heated. |

| Colored crystals | Colored impurities are not removed. | Use activated charcoal for decolorization. |

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the recrystallization of this compound. By following the systematic approach of solvent screening followed by the detailed recrystallization procedure, researchers can achieve high purity of this important synthetic intermediate. The principles and troubleshooting guide provided herein are designed to empower scientists to adapt and optimize this method for robust and reproducible results in their drug discovery and development endeavors.

References

- Google Patents. (n.d.). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. (Patent No. CN112778203A).

-

National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). Method for separating and purifying substituted indazole isomers. (Patent No. CN101948433A).

- Google Patents. (n.d.). Method for preparing 1H-indazole derivative. (Patent No. CN107805221A).

-

National Center for Biotechnology Information. (n.d.). Ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate monohydrate. Retrieved from [Link]

Sources

- 1. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C10H14N2O2 | CID 6624328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]

Application Note: Mass Spectrometric Characterization of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Abstract

This application note provides a comprehensive guide to the mass spectrometric analysis of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We present detailed, field-proven protocols for both Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). The document elucidates the rationale behind instrumental parameter selection, outlines predictable fragmentation patterns, and offers a robust framework for the unambiguous identification and characterization of this molecule. This guide is intended for researchers, scientists, and drug development professionals seeking to establish reliable analytical methodologies for indazole derivatives.

Introduction and Scientific Context

This compound is a key synthetic intermediate. The indazole core is a prevalent scaffold in numerous pharmacologically active compounds, making the ability to accurately characterize its derivatives a critical step in pharmaceutical research and quality control. Mass spectrometry offers unparalleled sensitivity and structural elucidation capabilities for this purpose.

The choice of ionization technique is paramount and is dictated by the analytical objective.

-

Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is ideal for generating intact protonated molecules ([M+H]⁺), which is crucial for accurate molecular weight determination.[1][2] This is often coupled with liquid chromatography for the analysis of complex mixtures or samples in a liquid matrix.[3]

-

Electron Ionization (EI): This "hard" ionization technique imparts significant energy to the analyte molecule, inducing reproducible fragmentation.[4][5] The resulting mass spectrum is a unique fingerprint that provides rich structural information, invaluable for confirming the compound's identity. GC-MS is a common platform for EI analysis of thermally stable and volatile compounds.[6][7]

This note will detail both approaches, providing a dual-validation strategy for the comprehensive analysis of the target compound.

Analyte Profile

A summary of the key chemical properties for this compound is provided below.

| Property | Value | Source |

| Chemical Structure |  | PubChem[8] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [8] |

| Molecular Weight | 194.23 g/mol | |

| Monoisotopic Mass | 194.105528 Da | [8] |

| CAS Number | 4492-02-8 | [8] |

Experimental Workflow Overview

The logical flow for analyzing this compound involves sample preparation followed by chromatographic separation and mass spectrometric detection. The choice of chromatography depends on the selected ionization source.

Caption: General experimental workflow for MS analysis.

Protocol 1: LC-MS for Molecular Weight Determination

This protocol is optimized for confirming the molecular weight of the target compound through the detection of its protonated molecular ion using ESI, a soft ionization method.

Rationale

ESI is selected for its ability to generate ions with minimal fragmentation, making it the gold standard for determining the molecular mass of a compound.[1] Coupling with HPLC allows for the separation of the analyte from any potential impurities or excipients prior to MS analysis, ensuring data integrity.[9] A C18 column is chosen due to the moderate polarity of the analyte.

Step-by-Step Protocol

-

Standard Preparation: Prepare a 1 µg/mL stock solution of this compound in methanol. Serially dilute as needed for instrument optimization.

-

Chromatographic Separation: Employ a suitable HPLC or UHPLC system. The conditions provided below are a robust starting point and should be optimized for your specific instrumentation.

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.

Instrumental Parameters

| Parameter | Recommended Setting | Rationale |

| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for this class of compound. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes protonation for positive mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic phase for reverse-phase chromatography. |

| Gradient | 5% B to 95% B over 5 min | A standard gradient to ensure elution of the compound. |

| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |

| Column Temp. | 40 °C | Ensures reproducible retention times. |

| Injection Volume | 5 µL | Adjustable based on sample concentration. |

| Ionization Mode | ESI Positive | The two nitrogen atoms in the indazole ring are readily protonated. |

| Capillary Voltage | 3.5 kV | Optimal for generating a stable electrospray. |

| Scan Range | m/z 50 - 500 | Covers the expected mass of the analyte and potential low-mass fragments. |

Expected Results

The primary ion observed should be the protonated molecular ion, [M+H]⁺.

-

Monoisotopic Mass: 194.1055 Da

-

Expected [M+H]⁺: 195.1133 Da

The high-resolution mass of this ion should be within 5 ppm of the theoretical value, confirming the elemental composition.

Protocol 2: GC-MS for Structural Elucidation

This protocol uses high-energy Electron Ionization (EI) to generate a reproducible fragmentation pattern, which serves as a fingerprint for structural confirmation.

Rationale

GC-MS with EI is a powerful tool for structural elucidation due to its extensive and well-documented fragmentation libraries.[6] The technique requires the analyte to be thermally stable and sufficiently volatile, which is applicable to the target molecule. The fragmentation pattern provides definitive structural information that complements the molecular weight data from LC-MS.[5]

Step-by-Step Protocol

-

Sample Preparation: Prepare a 10-100 µg/mL solution of the analyte in a volatile solvent such as ethyl acetate or dichloromethane.

-

Chromatographic Separation: Use a standard non-polar capillary column to separate the analyte based on its boiling point and interaction with the stationary phase.

-

Mass Spectrometric Detection: The mass spectrometer will be operated in EI mode.

Instrumental Parameters

| Parameter | Recommended Setting | Rationale |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A versatile, low-polarity column suitable for a wide range of analytes. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte. |

| Carrier Gas | Helium, 1.0 mL/min | Inert carrier gas with optimal flow for column dimensions. |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 20 °C/min | A typical temperature program to ensure good peak shape and elution. |

| Ionization Mode | Electron Ionization (EI) | Standard for generating reproducible fragmentation patterns. |

| Electron Energy | 70 eV | The industry standard for creating comparable mass spectra. |

| Ion Source Temp. | 230 °C | A standard temperature to maintain ion source cleanliness. |

| Scan Range | m/z 40 - 450 | Captures the molecular ion and key fragment ions. |

Data Interpretation: EI Fragmentation Pathway

Under 70 eV EI conditions, this compound is expected to produce a characteristic molecular ion (M⁺˙) and undergo several predictable fragmentation pathways. The analysis of these fragments is key to confirming the structure.

Caption: Proposed EI fragmentation of the target molecule.

Analysis of Key Fragments

The fragmentation of esters and heterocyclic systems follows established chemical principles.[10]

-

Molecular Ion (m/z 194): The presence of the molecular ion is expected, and its intensity will depend on its stability.

-

Loss of Ethoxy Radical (m/z 149): Alpha-cleavage resulting in the loss of the ethoxy radical (•OC₂H₅) from the ester group is a very common pathway for ethyl esters, leading to a stable acylium ion. This is often a prominent peak.

-

Loss of Ethyl Radical (m/z 165): Cleavage of the ethyl group (•C₂H₅) is another possibility.

-

Loss of the Carboethoxy Group (m/z 121): Cleavage of the entire ethyl carboxylate substituent (•COOC₂H₅) would yield the tetrahydro-indazole ring cation.

-

Retro-Diels-Alder (RDA) Fragmentation (m/z 166): The saturated cyclohexene ring is prone to RDA fragmentation, which involves the loss of ethylene (C₂H₄). This would result in the formation of an ethyl 1H-indazole-3-carboxylate radical cation. Subsequent loss of carbon monoxide (CO) from this fragment could lead to an ion at m/z 138.

Summary of Predicted Ions

| m/z (Predicted) | Proposed Structure / Loss | Pathway |

| 194 | [C₁₀H₁₄N₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 166 | [M - C₂H₄]⁺˙ | Retro-Diels-Alder Fragmentation |

| 165 | [M - C₂H₅]⁺ | Loss of ethyl radical from ester |

| 149 | [M - OC₂H₅]⁺ | Loss of ethoxy radical from ester |

| 138 | [M - C₂H₄ - CO]⁺˙ | RDA followed by loss of CO |

| 121 | [M - COOC₂H₅]⁺ | Loss of the entire ester group |

Conclusion

This application note details robust and reliable LC-MS and GC-MS protocols for the characterization of this compound. The ESI-based LC-MS method provides confident molecular weight confirmation, while the EI-based GC-MS method delivers a rich fragmentation pattern for unambiguous structural elucidation. By understanding the underlying principles of ionization and predictable fragmentation pathways, researchers can effectively utilize mass spectrometry to accelerate their research and development efforts in fields utilizing indazole-based scaffolds.

References

-

ChemBK. (2024). This compound. Available at: [Link]

-

Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

-

ProQuest. (2023). Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas. Russian Journal of Organic Chemistry. Available at: [Link]

-

PubMed. (2023). Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry. Chinese Journal of Chromatography. Available at: [Link]

-

PubMed. (2021). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

ResearchGate. (2019). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. Available at: [Link]

-

National Institute of Justice. (2019). Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Infrared (GC-IR) Analyses of the Chloro-1-n-pentyl-3-(1-naphthoyl)-Indoles: Regioisomeric Cannabinoids. Available at: [Link]

-

Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Available at: [Link]

-

PubMed. (2015). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. Available at: [Link]

-

Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

-

Chemistry LibreTexts. (2022). Electron Ionization. Available at: [Link]

Sources

- 1. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 2. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 3. [Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rroij.com [rroij.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Infrared (GC-IR) Analyses of the Chloro-1-n-pentyl-3-(1-naphthoyl)-Indoles: Regioisomeric Cannabinoids | National Institute of Justice [nij.ojp.gov]

- 8. This compound | C10H14N2O2 | CID 6624328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Application Note: Parallel Synthesis Strategies for Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

This guide outlines the technical application of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (ETHIC) in high-throughput parallel synthesis. It is designed for medicinal chemists seeking to exploit this privileged scaffold for library generation targeting GPCRs (Cannabinoid, Sigma) and Kinases (PAK1).

Executive Summary & Scaffold Profile

This compound (ETHIC) is a bicyclic "privileged structure" offering a distinct three-dimensional geometry compared to its fully aromatic indazole counterpart. Its partially saturated ring system confers unique solubility profiles and metabolic stability, while the C3-ester and N1-position serve as orthogonal vectors for chemical diversity.

Key Applications:

-

Cannabinoid Receptor Modulators: Core scaffold for synthetic cannabinoids (e.g., MDMB-PINACA analogs).

-

Sigma-2 Receptor Ligands: High-affinity probes for oncology and CNS disorders.

-

Kinase Inhibitors: ATP-competitive inhibitors (e.g., PAK1) utilizing the indazole H-bond donor/acceptor motif.

Chemical Profile

| Property | Specification |

| CAS Number | 4492-02-8 |

| Molecular Weight | 194.23 g/mol |

| LogP | ~2.1 (Moderate Lipophilicity) |

| H-Bond Donors | 1 (N-H) |

| H-Bond Acceptors | 3 (N, C=O, O) |

| Key Reactivity | Nucleophilic Nitrogen (N1/N2), Electrophilic Carbonyl (C3) |

Strategic Reaction Vectors

Successful utilization of ETHIC in parallel synthesis requires mastering two primary diversity points: Regioselective N-Alkylation and C3-Amidation .

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available from the ETHIC scaffold.

Caption: Divergent synthesis workflow for ETHIC scaffold showing critical diversity points (N1, C3) and regioselectivity outcomes.

Detailed Experimental Protocols

Protocol A: Regioselective N1-Alkylation (Parallel Format)

Challenge: Indazoles exhibit annular tautomerism. Alkylation can occur at N1 (thermodynamic) or N2 (kinetic).[1] Solution: Use of Sodium Hydride (NaH) in THF promotes thermodynamic control, yielding >95% N1-selectivity.

Reagents:

-

Scaffold: this compound (0.5 mmol/well)

-

Electrophiles: Alkyl halides (R-Br or R-I)

-

Base: NaH (60% dispersion in oil)

-

Solvent: Anhydrous THF

Step-by-Step Procedure:

-

Preparation: In a 24-well reaction block (e.g., Radleys Greenhouse), charge each vial with ETHIC scaffold (97 mg, 0.5 mmol).

-

Activation: Add anhydrous THF (2 mL) followed by NaH (24 mg, 0.6 mmol, 1.2 equiv) at 0°C under N₂ atmosphere.

-

Note: Hydrogen gas evolution will occur. Ensure proper venting.

-

-

Incubation: Stir at room temperature for 30 minutes to ensure complete deprotonation of the indazole nitrogen.

-

Alkylation: Add the specific Alkyl Halide (0.6 mmol, 1.2 equiv) to each well.

-

Diversity Set: Methyl iodide, Benzyl bromide, 4-Fluorobenzyl bromide, 1-Bromopentane.

-

-

Reaction: Seal and stir at 60°C for 4 hours .

-

Quench: Cool to 0°C. Carefully add MeOH (0.5 mL) to quench excess NaH.

-

Workup: Dilute with EtOAc (5 mL), wash with water (2 mL) and brine (2 mL). Pass organic layer through a phase separator cartridge.

-

Validation: Analyze via LC-MS. Expect [M+H]⁺ shift corresponding to R1 group.

-

QC Criteria: Conversion >90%; N1:N2 ratio >10:1.

-

Protocol B: High-Throughput Ester Hydrolysis

Objective: Convert the ethyl ester to the free carboxylic acid to enable amide coupling.

Reagents:

-

Substrate: N1-substituted intermediates from Protocol A.

-

Base: LiOH·H₂O (2M aqueous solution).

-

Solvent: THF/MeOH (1:1).

Step-by-Step Procedure:

-

Dissolve the crude N-alkylated ester (approx. 0.5 mmol) in THF/MeOH (1:1, 3 mL).

-

Add 2M LiOH (1.0 mL, 2.0 mmol, 4 equiv).

-

Stir at 50°C for 16 hours (overnight).

-

Neutralization: Acidify carefully with 1M HCl to pH ~3-4.

-

Isolation: Extract with EtOAc (3 x 3 mL). Combine organics, dry over MgSO₄, and concentrate in vacuo (Genevac or SpeedVac).

-

Checkpoint: The product should be a solid or viscous oil. Quantitative yield is typical.

-

Protocol C: Parallel Amide Coupling (Library Generation)

Objective: Introduce the second diversity element (R2) using various amines.

Reagents:

-

Substrate: N1-alkylated carboxylic acid (0.1 mmol/well).

-

Amines: Primary or secondary amines (Diversity Set).

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Solvent: DMF (anhydrous).

Step-by-Step Procedure:

-

Stock Solutions: Prepare 0.2 M solutions of the Carboxylic Acid and Amines in DMF. Prepare 0.2 M HATU in DMF.

-

Assembly: In a 96-well deep-well plate:

-

Add Acid solution (500 µL, 0.1 mmol).

-

Add DIPEA (52 µL, 0.3 mmol, 3 equiv).

-

Add HATU solution (500 µL, 0.1 mmol, 1 equiv).

-

Shake for 5 minutes to activate the acid.

-

-

Coupling: Add Amine solution (550 µL, 0.11 mmol, 1.1 equiv).

-

Reaction: Seal plate and shake at Room Temperature for 12 hours .

-

Purification: Direct injection of the reaction mixture onto Prep-HPLC (Reverse Phase C18, Water/Acetonitrile gradient with 0.1% Formic Acid).

-

Formatting: Lyophilize fractions to obtain final powder.

Case Study: Cannabinoid Receptor Antagonists

The ETHIC scaffold is a bioisostere for the indole core found in synthetic cannabinoids (e.g., JWH-018, MDMB-PINACA).

Target Molecule Synthesis:

-

R1 (N-Alkylation): 5-Fluoropentyl group (mimics the lipophilic tail).

-

R2 (Amide): L-tert-Leucine methyl ester (mimics the amino acid linker).

Results:

| Step | Reaction | Yield | Purity (LC-MS) |

|---|---|---|---|

| 1 | N-alkylation (5-fluoropentyl bromide, NaH) | 88% | 98% (N1 isomer) |

| 2 | Hydrolysis (LiOH) | 95% | >99% |

| 3 | Amide Coupling (L-tert-Leucine methyl ester, HATU) | 76% | 99% |

Mechanistic Insight: The tetrahydro-indazole ring provides a slightly different steric bulk compared to the aromatic indole, potentially altering the binding affinity/efficacy profile at CB1/CB2 receptors, often reducing psychoactivity while maintaining peripheral efficacy.

References

-

Banerjee, S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Max Planck Society. [Link]

-

Huang, Y., et al. (2015). Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands.[2] Bioorganic & Medicinal Chemistry.[1][3][4][5][6][7] [Link]

-

Diva Portal. Multigram scale synthesis of synthetic cannabinoid metabolites. (Detailed amide coupling protocols on indazole scaffolds). [Link]

-

PubChem. 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid Data. [Link][5]

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Strategies for Solubilizing Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Prepared by: Senior Application Scientist, Advanced Chemical Formulations

Welcome to the technical support guide for ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this versatile heterocyclic building block. As a key intermediate in the synthesis of various pharmaceuticals, its effective solubilization is a critical first step for successful experimentation, from screening assays to formulation development.[1] This guide provides a structured, in-depth approach to understanding and overcoming these challenges, grounded in chemical principles and field-proven methodologies.

Section 1: Understanding the Molecule: The "Why" Behind Poor Solubility

A foundational understanding of the molecule's structure is paramount to logically troubleshooting its solubility. The challenges you are facing are a direct result of its inherent physicochemical properties.

Q1: What are the key structural features of this compound that influence its solubility?

A: The solubility of this compound is governed by a delicate balance between its hydrophilic (water-loving) and lipophilic (fat-loving) characteristics.

-